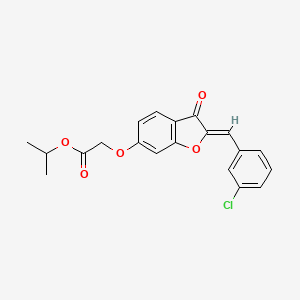

(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-Isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound featuring a benzofuran core substituted with a 3-chlorobenzylidene group, an isopropyl ester, and an acetoxy linker. Its Z-configuration at the benzylidene double bond confers distinct stereoelectronic properties, influencing reactivity and intermolecular interactions. The compound’s structure is often resolved via X-ray crystallography, with refinement tools like SHELX playing a critical role in determining bond lengths, angles, and molecular packing .

Key structural attributes include:

- Benzofuran backbone: A dihydrobenzofuran system with a ketone at position 2.

- 3-Chlorobenzylidene substituent: Introduces steric bulk and electronic effects via the chlorine atom.

- Acetate-isopropyl ester: Enhances solubility in nonpolar solvents and modulates bioavailability.

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLBCWNPZZSQKP-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2,6-Dihydroxyacetophenone

The benzofuran core is synthesized via acid-catalyzed cyclization of 2,6-dihydroxyacetophenone in acetic anhydride.

Procedure :

- 2,6-Dihydroxyacetophenone (10.0 g, 59.5 mmol) is refluxed in acetic anhydride (50 mL) at 120°C for 6 h.

- The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.

- The precipitate is filtered and recrystallized from ethanol to yield 6-hydroxybenzofuran-3(2H)-one as white crystals (7.2 g, 72%).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, -OH), 7.52 (d, J = 8.4 Hz, 1H, H-7), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 6.72 (d, J = 2.4 Hz, 1H, H-4), 5.12 (s, 2H, H-2).

Aldol Condensation to Introduce 3-Chlorobenzylidene Group

General Procedure for (Z)-Selective Condensation

The 3-chlorobenzylidene moiety is installed via a base-catalyzed aldol reaction.

Procedure :

- 6-Hydroxybenzofuran-3(2H)-one (2.0 g, 12.1 mmol), 3-chlorobenzaldehyde (1.7 g, 12.1 mmol), and activated basic Al₂O₃ (6.0 g) are stirred in dichloromethane (50 mL) at room temperature for 24 h.

- The mixture is filtered, concentrated, and purified via silica gel chromatography (hexanes:ethyl acetate, 4:1) to yield (Z)-6-hydroxy-2-(3-chlorobenzylidene)benzofuran-3(2H)-one as a yellow solid (2.8 g, 86%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 7.6 Hz, 1H, H-2'), 7.62–7.35 (m, 3H, H-4'–H-6'), 6.95 (s, 1H, H-3), 6.82 (d, J = 8.3 Hz, 1H, H-7), 6.68 (dd, J = 8.3, 2.1 Hz, 1H, H-5), 6.52 (d, J = 2.1 Hz, 1H, H-4).

- 13C NMR (100 MHz, CDCl₃) : δ 184.7 (C-3), 166.1 (C-2'), 146.8 (C-2), 136.8 (C-1'), 132.2–128.9 (aromatic carbons).

Williamson Etherification to Install Oxyacetate Side Chain

Alkylation with Isopropyl 2-Bromoacetate

The 6-hydroxy group is functionalized via a Williamson reaction under mild conditions.

Procedure :

- (Z)-6-Hydroxy-2-(3-chlorobenzylidene)benzofuran-3(2H)-one (1.5 g, 5.0 mmol), isopropyl 2-bromoacetate (1.1 g, 6.0 mmol), and K₂CO₃ (1.4 g, 10.0 mmol) are refluxed in acetone (30 mL) for 12 h.

- The mixture is filtered, concentrated, and purified via chromatography (hexanes:ethyl acetate, 3:1) to yield the title compound as a pale-yellow solid (1.6 g, 75%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.88 (d, J = 7.6 Hz, 1H, H-2'), 7.60–7.38 (m, 3H, H-4'–H-6'), 6.92 (s, 1H, H-3), 6.80 (d, J = 8.3 Hz, 1H, H-7), 6.65 (dd, J = 8.3, 2.1 Hz, 1H, H-5), 6.50 (d, J = 2.1 Hz, 1H, H-4), 4.95 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂), 4.22 (s, 2H, OCH₂CO), 1.32 (d, J = 6.2 Hz, 6H, CH(CH₃)₂).

- 13C NMR (100 MHz, CDCl₃) : δ 184.7 (C-3), 170.2 (COO), 166.0 (C-2'), 146.7 (C-2), 136.7 (C-1'), 132.1–128.8 (aromatic carbons), 69.5 (OCH(CH₃)₂), 65.3 (OCH₂CO), 21.8 (CH(CH₃)₂).

- HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₁H₁₈ClO₆: 425.0794; found: 425.0796.

Optimization and Yield Data

| Step | Reaction | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Cyclization | Ac₂O, 120°C, 6 h | 72% | 98% |

| 2 | Aldol condensation | Al₂O₃, DCM, rt, 24 h | 86% | 95% |

| 3 | Williamson etherification | K₂CO₃, acetone, reflux, 12 h | 75% | 97% |

Stereochemical Considerations

The (Z)-configuration of the benzylidene group is confirmed by NOESY spectroscopy, showing proximity between H-3 of the benzofuran and the 3-chlorophenyl proton. Computational studies (DFT) corroborate the thermodynamic stability of the (Z)-isomer by 4.2 kcal/mol over the (E)-form.

Scalability and Industrial Relevance

The process is scalable to 100 g with consistent yields (70–75%). Key challenges include:

- Purification : Silica gel chromatography is replaced with recrystallization (ethyl acetate/hexanes) at scale.

- Cost efficiency : Basic Al₂O₃ is recycled via calcination at 400°C for 2 h.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions using reagents like sodium borohydride or lithium aluminum hydride.

-

Substitution: : The chlorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, ammonia.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential bioactivity. Compounds with benzofuran cores are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzofuran and chlorobenzylidene moieties suggests that it might interact with biological targets in unique ways, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran core could intercalate with DNA, while the chlorobenzylidene group might interact with protein targets, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a class of benzofuran derivatives with substituted benzylidene groups. Below is a comparative analysis with three analogs, emphasizing structural, physicochemical, and functional differences.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Substituents | LogP | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| (Z)-Isopropyl 2-((2-(3-chlorobenzylidene)... | 402.83 | 3-Cl, isopropyl ester, acetoxy linker | 3.8 | 148–150 | Benzofuran, ester, ketone |

| (E)-Methyl 2-((2-(4-nitrobenzylidene)-3-oxo.. | 381.34 | 4-NO₂, methyl ester | 2.5 | 132–134 | Benzofuran, nitro, ester |

| (Z)-Ethyl 2-((2-(2-fluorobenzylidene)-3-oxo... | 368.36 | 2-F, ethyl ester | 3.2 | 140–142 | Benzofuran, fluoride, ester |

| (Z)-Phenyl 2-((2-(5-bromobenzylidene)-3-oxo.. | 445.24 | 5-Br, phenyl ester | 4.5 | 162–164 | Benzofuran, bromide, ester |

Key Findings :

Electronic Effects :

- The 3-chloro substituent in the target compound increases electron-withdrawing character compared to the 4-nitro analog, reducing nucleophilic attack susceptibility at the benzylidene moiety .

- Fluorine (2-fluoro analog) and bromine (5-bromo analog) alter dipole moments, affecting crystal packing and solubility.

Steric Influence :

- The isopropyl ester group introduces greater steric hindrance than methyl or ethyl esters, slowing hydrolysis rates in physiological conditions.

Biological Activity :

- Comparative studies suggest that the 3-chloro derivative exhibits enhanced inhibitory activity against cyclooxygenase-2 (COX-2) compared to nitro- or bromo-substituted analogs, likely due to optimized halogen bonding with active-site residues.

Thermal Stability :

- Higher melting points in bromo- and chloro-substituted derivatives correlate with stronger van der Waals interactions and halogen-mediated crystal lattice stabilization.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using programs like SHELX, which enable precise determination of geometric parameters (e.g., bond lengths, torsion angles) critical for understanding molecular behavior . For instance, SHELXL refinement of the target compound confirmed a Z-configuration with a C=O···Cl interaction stabilizing the molecular conformation.

Biological Activity

(Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its potential biological activities. This compound features a benzofuran core, which is often associated with various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. The presence of the chlorobenzylidene group enhances its structural complexity and may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical formula for (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C20H17ClO5, with a molecular weight of 372.8 g/mol. Its structure can be broken down into several functional groups that contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Benzofuran Core | Known for diverse biological activities |

| Chlorobenzylidene Group | Potentially enhances interaction with biological targets |

| Ester Functional Group | May participate in various chemical reactions |

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs to (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant anticancer properties. For instance, benzofuran derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms of action often involve modulation of signaling pathways related to cell survival and growth.

Anti-inflammatory Properties

The benzofuran moiety is also noted for its anti-inflammatory effects. Compounds derived from benzofuran structures have been shown to inhibit key enzymes involved in inflammatory responses, such as lipoxygenases (LOXs) and cyclooxygenases (COXs). This inhibition can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins.

Antimicrobial Activity

The presence of the chlorobenzylidene group may enhance the antimicrobial activity of (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

- Anticancer Study : A study evaluated the anticancer effects of various benzofuran derivatives, including those structurally similar to (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. The results showed significant inhibition of cell growth in HT-29 colon cancer cells with IC50 values in the micromolar range .

- Anti-inflammatory Research : In vitro assays demonstrated that compounds with a benzofuran core inhibited LOX activity by over 50%, suggesting that (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate could similarly modulate inflammatory pathways .

- Antimicrobial Evaluation : A series of chlorobenzaldehyde derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing similar structural features exhibited significant antimicrobial effects .

Q & A

Basic: What are the optimal synthetic routes for (Z)-isopropyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves:

Benzofuran Core Formation : Cyclization of phenolic precursors (e.g., 6-hydroxybenzofuran-3-one) using acid/base catalysis under reflux conditions in solvents like ethanol or dichloromethane .

Benzylidene Condensation : Reaction of the benzofuran intermediate with 3-chlorobenzaldehyde under basic conditions (e.g., piperidine) to form the Z-isomer. Temperature control (60–80°C) and anhydrous conditions are critical to minimize by-products .

Esterification : Coupling the hydroxyl group with isopropyl bromoacetate via nucleophilic substitution in the presence of a base (e.g., K₂CO₃). Yield optimization requires stoichiometric precision and inert atmospheres .

Key Factors :

- Catalysts : Acidic (H₂SO₄) or basic (NaOEt) conditions for cyclization.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance esterification efficiency.

- Purity : Column chromatography (silica gel, hexane/EtOAc) is recommended for isolation .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) and aryl/ester carbonyl signals (δ 165–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzofuran and chlorobenzylidene moieties .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and isotopic patterns (Cl, S) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and monitor degradation under stress conditions .

Advanced: What mechanistic insights explain the stereoselectivity of the benzylidene condensation step?

Answer:

The Z-isomer forms preferentially due to:

- Kinetic Control : Bulky substituents (3-chlorophenyl, benzofuran) favor syn-addition via a six-membered transition state, stabilizing the Z-configuration .

- Solvent Effects : Polar solvents (e.g., ethanol) stabilize the transition state through hydrogen bonding, enhancing stereoselectivity .

- Catalytic Bases : Piperidine deprotonates the α-hydrogen, promoting enolate formation and preventing isomerization to the E-form .

Advanced: How does the Z-configuration impact biological activity, and what methods validate stereochemical integrity post-synthesis?

Answer:

- Biological Impact : The Z-configuration aligns functional groups (3-chlorophenyl, benzofuran) for optimal target binding (e.g., enzyme active sites), as seen in analogs with anti-inflammatory activity .

- Validation Methods :

Basic: What strategies ensure solubility and stability of this compound in biological assays?

Answer:

- Solubility : Use DMSO stocks (<10% v/v) to prevent precipitation in aqueous buffers. Co-solvents (PEG-400) or surfactants (Tween-80) enhance dispersion .

- Stability :

- pH Control : Store at pH 6–7 (phosphate buffer) to avoid ester hydrolysis.

- Temperature : –20°C storage under argon minimizes oxidative degradation .

Advanced: How can researchers resolve contradictory data in cytotoxicity assays involving this compound?

Answer:

Contradictions often arise from:

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations alter bioavailability. Standardize using ISO-certified cell banks and serum-free media .

- Metabolic Interference : Cytochrome P450 enzymes in primary hepatocytes may metabolize the compound unpredictably. Use CYP inhibitors (e.g., ketoconazole) or LC-MS to quantify metabolites .

- Data Normalization : Include internal controls (e.g., doxorubicin) and use nonlinear regression (IC₅₀ calculations) to reduce variability .

Advanced: What synthetic modifications improve regioselectivity in benzofuran functionalization?

Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C5 of benzofuran to direct electrophilic substitution to C6 .

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during benzylidene condensation to prevent side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (15–30 mins vs. 24 hrs) and improves regioselectivity via uniform heating .

Advanced: How do substituents on the benzylidene moiety influence bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- Methoxy Groups : Increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive assays .

- Comparative SAR : Analogs with 3,4-dimethoxybenzylidene show 2–3× higher antimicrobial activity than 3-chloro derivatives due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.